Cas no 2678-54-8 (1,1-Diethoxyethene)

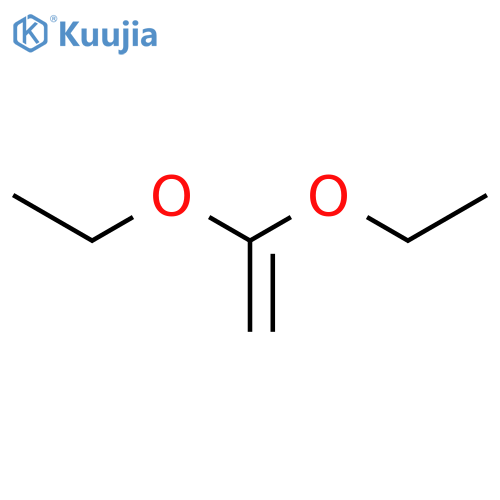

1,1-Diethoxyethene structure

商品名:1,1-Diethoxyethene

1,1-Diethoxyethene 化学的及び物理的性質

名前と識別子

-

- 1,1-Diethoxyethene

- 1,1-diethoxyethylene

- 1,1-diethoxyethane

- Ethene, 1,1-diethoxy-

- 1-ethoxy-ethenoxy-ethane

- Ethene,1,1-diethoxy

- Ketene diethylacetal

- Diethyl ketene acetal

- 2678-54-8

- FT-0650206

- SCHEMBL388497

- A818602

- J-521619

- 1,1diethoxyethylene

- AM9861

- 1,1-diethoxy-ethene

- Ketene, diethyl acetal

- 1,1-diethoxyethylene;1,1-Diethoxyethene

- Ketene diethyl acetal

- DTXSID50181292

- diethoxyethylene

- F87304

- SCHEMBL12115269

- AKOS015949588

- AS-57084

- VTGIVYVOVVQLRL-UHFFFAOYSA-N

- 1,1-diethoxyethylene;2-(1-ethoxypropoxy)ethen-1-one;Diethyl ketene acetal;Ethene, 1,1-diethoxy-

-

- MDL: MFCD00467747

- インチ: InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3

- InChIKey: VTGIVYVOVVQLRL-UHFFFAOYSA-N

- ほほえんだ: CCOC(=C)OCC

計算された属性

- せいみつぶんしりょう: 116.08400

- どういたいしつりょう: 116.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 60.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 0.87760 g/cm3 (25 ºC)

- ふってん: 126-127 ºC (760 Torr)

- フラッシュポイント: 7.0±19.4 ºC,

- 屈折率: 1.4132 (20 ºC)

- ようかいど: 溶出度(34 g/l)(25ºC)、

- PSA: 18.46000

- LogP: 1.53060

1,1-Diethoxyethene セキュリティ情報

1,1-Diethoxyethene 税関データ

- 税関コード:2911000000

- 税関データ:

中国税関コード:

2911000000概要:

他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,1-Diethoxyethene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D602418-25g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 25g |

$1380 | 2024-06-05 | |

| eNovation Chemicals LLC | D602418-50g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 50g |

$2280 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5393-1g |

1,1-diethoxyethylene |

2678-54-8 | 92% | 1g |

¥119.0 | 2024-04-20 | |

| eNovation Chemicals LLC | D602418-50g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 50g |

$2280 | 2025-02-21 | |

| eNovation Chemicals LLC | D602418-10g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 10g |

$618 | 2025-02-28 | |

| eNovation Chemicals LLC | D602418-5g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 5g |

$318 | 2023-09-04 | |

| eNovation Chemicals LLC | D602418-10g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 10g |

$618 | 2024-06-05 | |

| eNovation Chemicals LLC | D602418-25g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 25g |

$1380 | 2025-02-21 | |

| eNovation Chemicals LLC | D602418-50g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 50g |

$2280 | 2025-02-28 | |

| eNovation Chemicals LLC | D602418-100g |

KETENE DIETHYL ACETAL |

2678-54-8 | 98% | 100g |

$2980 | 2024-06-05 |

1,1-Diethoxyethene 関連文献

-

1. Addition of 1,1-diethoxyethene to quinones: synthesis of acetylemodinDonald W. Cameron,Maxwell J. Crossley,Geoffrey I. Feutrill J. Chem. Soc. Chem. Commun. 1976 275b

-

2. Intermediates in the 1:2-addition of 1,1-diethoxyethene to quinones: synthesis of deoxyerythrolaccinDonald W. Cameron,Maxwell J. Crossley,Geoffrey I. Feutrill,Peter G. Griffiths J. Chem. Soc. Chem. Commun. 1977 297

-

3. Synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivativesBrian L. Booth,Paul R. Eastwood J. Chem. Soc. Perkin Trans. 1 1995 669

-

Alberto Avenoza,Jesús H. Busto,Noelia Canal,José I. García,Gonzalo Jiménez-Osés,Jesús M. Peregrina,Marta Pérez-Fernández New J. Chem. 2007 31 224

-

5. Theoretical study on the reaction between 4,6-dimethyl-1,2,3-triazine and enaminesPilar Prieto,Fernando P. Cossío,José Ramón Carrillo,Antonio de la Hoz,ángel Díaz-Ortiz,Andrés Moreno J. Chem. Soc. Perkin Trans. 2 2002 1257

2678-54-8 (1,1-Diethoxyethene) 関連製品

- 1663-35-0(1-(ethenyloxy)-2-methoxyethane)

- 25104-37-4(5-(3 OR 6-OXO-1-CYCLOHEXEN-1-YL)-5-ETHYLBARBITURIC ACID)

- 4362-23-6(2-methylidene-1,3-dioxolane)

- 2565-36-8(Ethanol,2,2'-[methylenebis(oxy)]bis-)

- 27613-77-0(Poly(oxy-1,2-ethanediyl),a-acetyl-w-hydroxy-)

- 4431-83-8(Bis(2-methoxyethoxy)methane)

- 2678-54-8(1,1-Diethoxyethene)

- 764-48-7(Ethylene Glycol Monovinyl Ether)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2678-54-8)1,1-二乙氧基乙烯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2678-54-8)1,1-diethoxyethylene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ